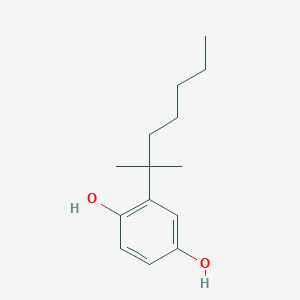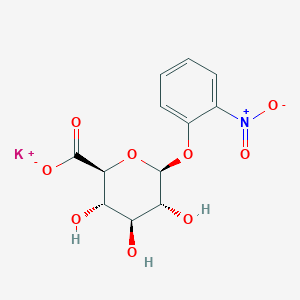
Acetaminophen D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen D-glucuronide, also known as p-acetamidophenyl β-D-glucuronide, is a major metabolite of acetaminophen (paracetamol). This compound is formed in the liver through the process of glucuronidation, where acetaminophen is conjugated with glucuronic acid. This transformation enhances the solubility of acetaminophen, facilitating its excretion from the body via urine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen D-glucuronide typically involves the enzymatic reaction of acetaminophen with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase enzymes. This reaction occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where acetaminophen and UDPGA are combined in the presence of UDP-glucuronosyltransferase enzymes. The reaction conditions are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions
Acetaminophen D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating acetaminophen. This reaction can occur under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Hydrolysis: Acetaminophen and glucuronic acid.
Oxidation: Various oxidized derivatives of acetaminophen.
科学的研究の応用
Acetaminophen D-glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of acetaminophen in the body.
Toxicology: Helps in understanding the detoxification pathways of acetaminophen and its potential hepatotoxic effects.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting acetaminophen and its metabolites in biological samples.
Forensic Science: Utilized in forensic toxicology to determine acetaminophen exposure in cases of overdose.
作用機序
Acetaminophen D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a detoxified form of acetaminophen, facilitating its excretion. The glucuronidation process involves the transfer of the glucuronic acid moiety from UDPGA to acetaminophen, catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver .
類似化合物との比較
Similar Compounds
Acetaminophen sulfate: Another major metabolite of acetaminophen formed through sulfation.
Acetaminophen cysteine: Formed through conjugation with cysteine.
Acetaminophen mercapturate: Formed through conjugation with glutathione.
Uniqueness
Acetaminophen D-glucuronide is unique in its high solubility and rapid excretion compared to other metabolites. This makes it a crucial compound in the detoxification and elimination of acetaminophen from the body .
特性
分子式 |
C14H17NO8 |
|---|---|
分子量 |
330.30 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1/i1D3 |
InChIキー |
IPROLSVTVHAQLE-GLKBLBKBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


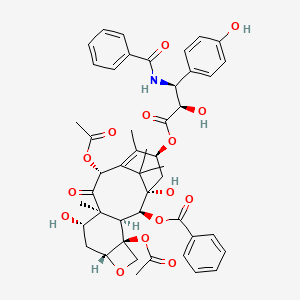


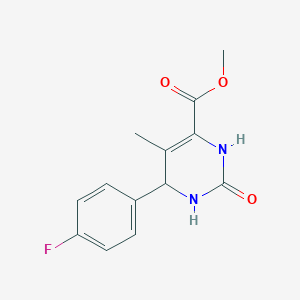
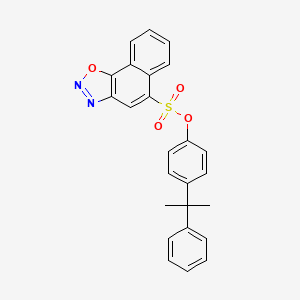

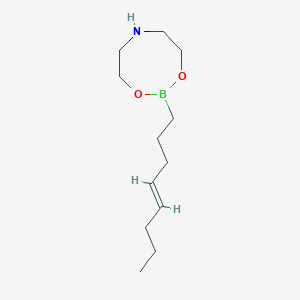
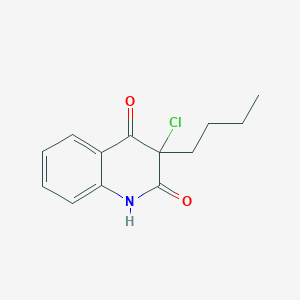

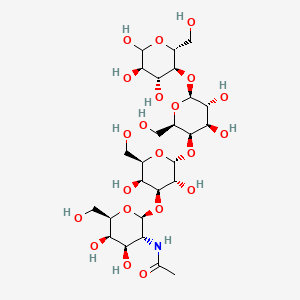

![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
